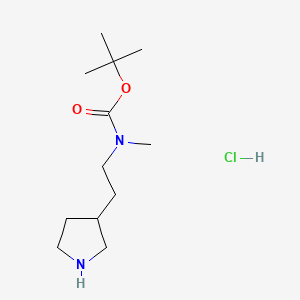
tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate;hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O2 . It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with N-methyl-2-pyrrolidin-3-ylethylamine in the presence of hydrochloric acid . The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pressure, and reaction time to optimize the yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
- tert-butyl N-(Piperidin-3-ylmethyl)carbamate hydrochloride
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
Comparison: Compared to these similar compounds, tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate;hydrochloride is unique due to its specific molecular structure, which imparts distinct reactivity and stability. This uniqueness makes it particularly valuable in applications where precise control over chemical reactions is required .
Eigenschaften
Molekularformel |
C12H25ClN2O2 |
|---|---|
Molekulargewicht |
264.79 g/mol |
IUPAC-Name |
tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14(4)8-6-10-5-7-13-9-10;/h10,13H,5-9H2,1-4H3;1H |
InChI-Schlüssel |
WWAHXVYFLOYEOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCC1CCNC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


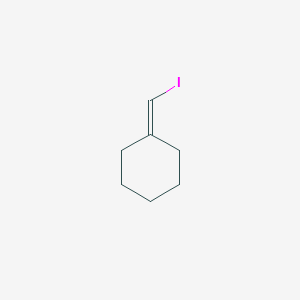
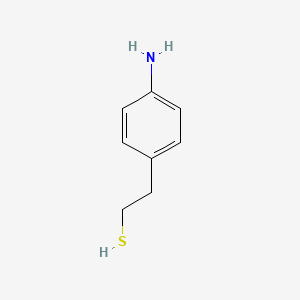

![N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13909336.png)


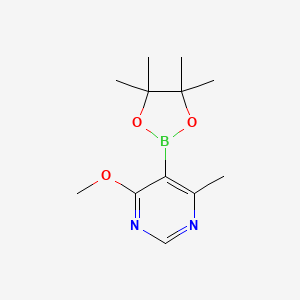
![8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13909364.png)
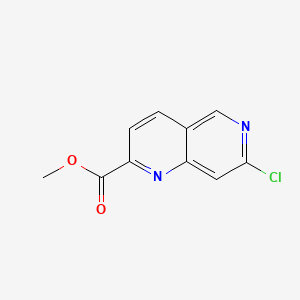
![N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B13909370.png)
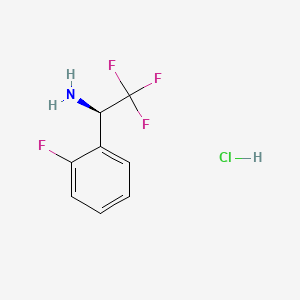
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13909381.png)
![2,5-Dioxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13909385.png)
![Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13909393.png)
